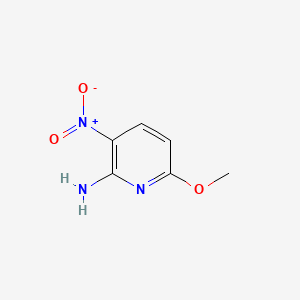

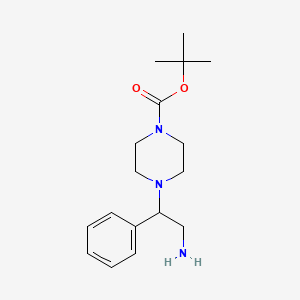

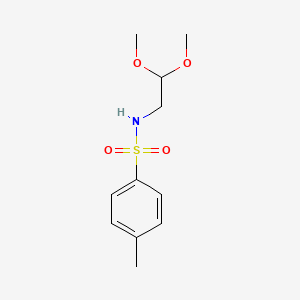

![molecular formula C13H18N2O3 B1334494 Benzyl N-[(propylcarbamoyl)methyl]carbamate CAS No. 21855-74-3](/img/structure/B1334494.png)

Benzyl N-[(propylcarbamoyl)methyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl N-[(propylcarbamoyl)methyl]carbamate, also known as BNPC, is a carbamate derivative used in scientific research as a reagent, a catalyst, and a ligand. It is a colorless, odorless, and crystalline solid that is soluble in water and alcohols. BNPC is primarily used in organic synthesis and as a catalyst for various reactions. It is also used in the synthesis of peptides, proteins, and other organic compounds.

Applications De Recherche Scientifique

Mechanochemical Synthesis

Benzyl N-[(propylcarbamoyl)methyl]carbamate, as a type of carbamate, can be synthesized using mechanochemistry. This method is highlighted as a sustainable and eco-friendly approach for the synthesis of carbamates like benzyl carbamates. Mechanochemical synthesis using 1,1′-Carbonyldiimidazole (CDI) has been shown to enhance reactivity under mild conditions without the need for activation, as is typically required in solution synthesis (Lanzillotto et al., 2015).

Antitumor Applications

Carbamates like this compound have shown potential in antitumor applications. For example, compounds similar in structure have been active against various types of leukemia and carcinomas, signifying their importance in the development of new antitumor drugs (Atassi & Tagnon, 1975).

Synthetic Methodology Advancements

Advancements in synthetic methodologies using benzyl carbamates have been reported. This includes efficient procedures for the Hofmann rearrangement of aromatic and aliphatic amides, leading to the production of various protected amines or diamines, important synthetic precursors (Jevtić et al., 2016).

Spectroscopic Studies

Spectroscopic studies of benzyl carbamates provide insight into their vibrational and electronic properties. This includes studies on molecular geometries and nonlinear optical properties, which are crucial for understanding the behavior of these compounds at the molecular level (Rao et al., 2016).

Polymer Stabilization

In polymer science, benzyl carbamates have been used to enhance the stability of materials like polyurethane against thermal degradation. This is achieved by replacing the labile hydrogen in the carbamate group with an alkyl group, thereby preventing back-dissociation (Beachell & Son, 1964).

Agricultural Applications

In agriculture, benzyl carbamates have been explored for their insecticidal properties. New propesticides designed with dual effects of both benzoylphenylureas and carbamates have shown excellent larvicidal activities against pests like Oriental armyworm, offering promising applications in pest control (Chen et al., 2007).

Mécanisme D'action

Target of Action

The primary targets of Benzyl N-[(propylcarbamoyl)methyl]carbamate are currently unknown. This compound is a synthetic molecule with potential applications in various biochemical and pharmacological research .

Mode of Action

As a carbamate derivative, it may interact with biological targets through the carbamate functional group, which can form stable covalent bonds with amino acid residues in proteins .

Pharmacokinetics

Its molecular weight (25029 g/mol) suggests that it could potentially be absorbed in the gastrointestinal tract if orally administered .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound .

Propriétés

IUPAC Name |

benzyl N-[2-oxo-2-(propylamino)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-2-8-14-12(16)9-15-13(17)18-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,14,16)(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMBZADXMDCJNAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CNC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398397 |

Source

|

| Record name | Benzyl N-[(propylcarbamoyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21855-74-3 |

Source

|

| Record name | Benzyl N-[(propylcarbamoyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

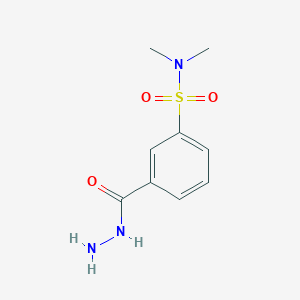

![3-(Dimethylamino)-2-[(4-fluorophenyl)sulfonyl]acrylonitrile](/img/structure/B1334426.png)

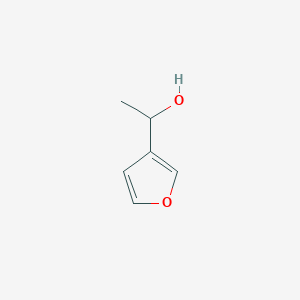

![6-methyl-7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B1334429.png)